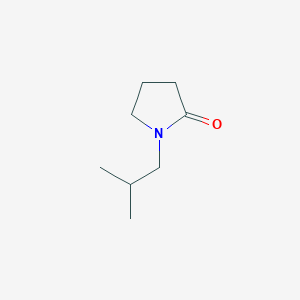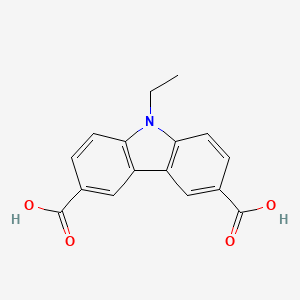
2,6-Dimethyl-4-(Pyrrolidin-1-ylmethyl)phenolhydrochlorid
Übersicht
Beschreibung
“2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride” is a chemical compound with the formula C13H20ClNO . It’s offered by several suppliers for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound likely involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis
The molecular weight of “2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride” is 241.76 .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Verbesserung des Pharmakophorraums
Der Pyrrolidinring in dieser Verbindung ist ein vielseitiges Gerüst, das aufgrund seiner sp3-Hybridisierung eine effiziente Erforschung des Pharmakophorraums ermöglicht. Dieses strukturelle Merkmal trägt zur Stereochemie des Moleküls bei und erhöht die dreidimensionale Abdeckung, was entscheidend für die Entwicklung neuer Medikamente mit selektiver Zielaktivität ist .
Biologische Aktivität: Sterische Faktoren und SAR
Die Nicht-Planarität des Pyrrolidinrings, bekannt als „Pseudorotation“, beeinflusst die biologische Aktivität der Verbindung. Die Struktur-Aktivitäts-Beziehungsstudien (SAR) von Derivaten dieser Verbindung können zur Entdeckung neuer biologisch aktiver Moleküle mit potenziellen therapeutischen Anwendungen führen .
Arzneimittelentwicklung: Enantioselektive Bindung
Die Stereogenität von Kohlenstoffen im Pyrrolidinring bedeutet, dass verschiedene Stereoisomere und räumliche Orientierungen von Substituenten zu unterschiedlichen biologischen Profilen führen können. Dies ist auf die unterschiedlichen Bindungsmodi an enantioselektive Proteine zurückzuführen, was ein wichtiger Aspekt bei der Arzneimittelentwicklung ist .
Anti-Tuberkulose-Mittel
Verbindungen mit dem Pyrrolidinring wurden auf ihr Potenzial als Anti-Tuberkulose-Mittel untersucht. Die Entwicklung und Synthese von Derivaten hat eine signifikante Aktivität gegen Mycobacterium tuberculosis gezeigt, was das Versprechen dieser Verbindung bei der Behandlung von Tuberkulose unterstreicht .
Industrielle Anwendungen: Kundenspezifische Synthese
Die Struktur der Verbindung ermöglicht die kundenspezifische Synthese und Beschaffung in großen Mengen, was für industrielle Anwendungen unerlässlich ist, die große Mengen an spezifischen chemischen Einheiten erfordern .
Therapeutische Anwendungen: Analogentwicklung
Die Verbindung dient als Ausgangspunkt für die Entwicklung von Analoga mit höherer Anti-Tuberkulose-Aktivität. Durch Modifikation des Pyrrolidinrings können Chemiker neue Verbindungen herstellen, die eine verbesserte Wirksamkeit gegen verschiedene Bakterienstämme aufweisen können .
ADME/Tox-Optimierung
Die Einführung des Pyrrolidinrings in Arzneistoffmoleküle kann eine strategische Wahl sein, um physikalisch-chemische Parameter zu modifizieren und bessere ADME/Tox-Ergebnisse (Absorption, Distribution, Metabolismus, Ausscheidung und Toxizität) für Arzneistoffkandidaten zu erzielen .
Strukturelle Vielfalt in Arzneistoffmolekülen
Die gesättigte Natur des Pyrrolidinrings ermöglicht eine größere strukturelle Vielfalt in Arzneistoffmolekülen. Diese Vielfalt ist für Medizinalchemiker von Vorteil, wenn sie eine breite Palette strukturell unterschiedlicher Verbindungen für das Screening in Arzneimittelentdeckungsprogrammen erstellen .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule .
Mode of Action
The pyrrolidine ring in the compound is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in various ways, leading to different biological profiles .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological pathways, leading to different downstream effects .
Result of Action
Compounds with a pyrrolidine ring are known to have various biological activities, which can lead to different molecular and cellular effects .
Action Environment
Environmental factors can significantly impact the action of compounds, especially those with a pyrrolidine ring .
Biochemische Analyse
Biochemical Properties
2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to its sp3-hybridization and non-planarity . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability.
Cellular Effects
2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular behavior, including alterations in metabolic flux and gene expression patterns .
Molecular Mechanism
The molecular mechanism of 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s structure allows it to form stable complexes with target proteins, leading to changes in their activity and function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have observed changes in cellular behavior over extended periods of exposure to the compound .
Dosage Effects in Animal Models
The effects of 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound’s influence on metabolic flux and metabolite levels can lead to changes in overall cellular function. Its interactions with specific enzymes can modulate their activity, leading to alterations in metabolic pathways .
Transport and Distribution
Within cells and tissues, 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Its activity and function can be affected by its localization, as different cellular environments can modulate its interactions with biomolecules .
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-7-12(8-11(2)13(10)15)9-14-5-3-4-6-14;/h7-8,15H,3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVORQMUWFUIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379001 | |
| Record name | 2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218796-04-4 | |
| Record name | 2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


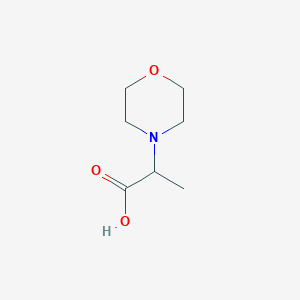
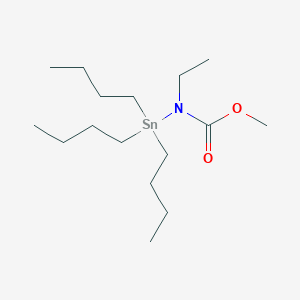
![1-[(Tetrahydro-2-furyl)carbonyl]piperidine](/img/structure/B1608895.png)
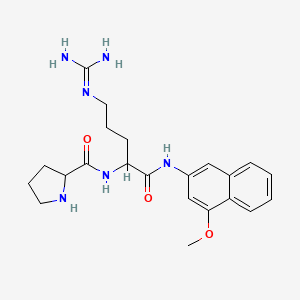


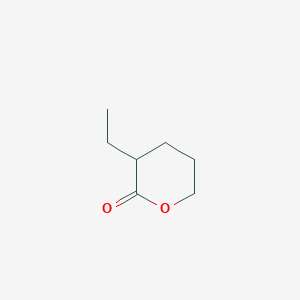


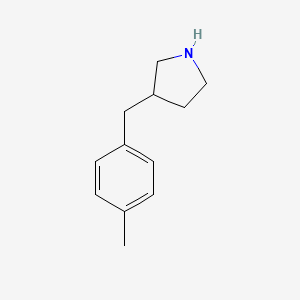
![2-[4-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1608906.png)

